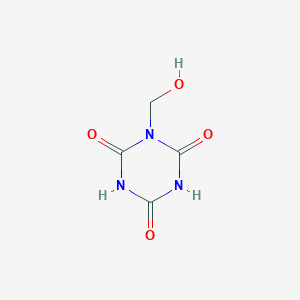
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and versatile applications. It features a triazinane ring with hydroxymethyl and trione functional groups, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common route involves the reaction of cyanuric acid with formaldehyde under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxymethyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where cyanuric acid and formaldehyde are combined in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formic acid or further to carbon dioxide under strong oxidative conditions.
Reduction: The trione groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formic acid, carbon dioxide.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazinane derivatives.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form stable polymers.
Mécanisme D'action
The mechanism by which 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione exerts its effects involves interactions with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trione groups can participate in redox reactions, altering the oxidative state of cellular components.
Comparaison Avec Des Composés Similaires
1,3,5-Triazinane-2,4,6-trione: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-(Methyl)-1,3,5-triazinane-2,4,6-trione: Contains a methyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
1-(Hydroxymethyl)-1,3,5-triazine: Similar structure but lacks the trione groups, leading to different chemical properties.
Uniqueness: 1-(Hydroxymethyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of both hydroxymethyl and trione groups, which confer a combination of reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
Propriétés
Formule moléculaire |
C4H5N3O4 |
|---|---|
Poids moléculaire |
159.10 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C4H5N3O4/c8-1-7-3(10)5-2(9)6-4(7)11/h8H,1H2,(H2,5,6,9,10,11) |
Clé InChI |
YBUHIGFHWQQVQR-UHFFFAOYSA-N |
SMILES canonique |
C(N1C(=O)NC(=O)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)
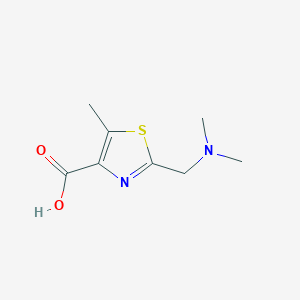
![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)

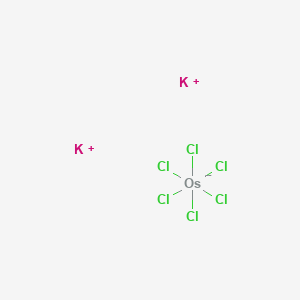
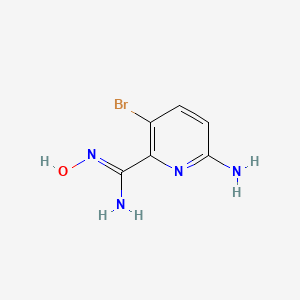
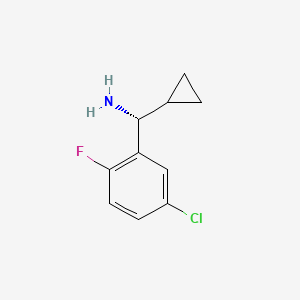
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)

![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
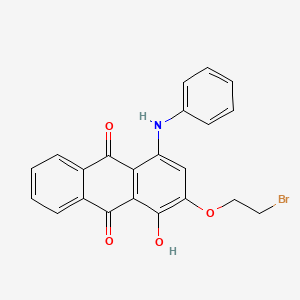
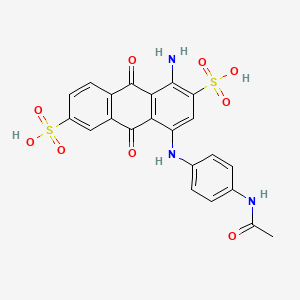
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)
